Cxcr2-IN-1

Übersicht

Beschreibung

CXCR2-IN-1 is a small molecule inhibitor that targets the CXC chemokine receptor 2 (CXCR2). This receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the chemotaxis of neutrophils and other immune cells. CXCR2 is involved in various inflammatory responses and has been implicated in the progression of several diseases, including cancer, chronic obstructive pulmonary disease (COPD), and sepsis .

Wissenschaftliche Forschungsanwendungen

CXCR2-IN-1 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Rolle von CXCR2 in verschiedenen chemischen Reaktionen und Signalwegen zu untersuchen.

Biologie: In Studien eingesetzt, die die Rolle von CXCR2 bei der Chemotaxis von Immunzellen und Entzündungen untersuchen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Krankheiten wie Krebs, COPD und Sepsis untersucht. .

Industrie: Wird bei der Entwicklung neuer entzündungshemmender und krebshemmender Medikamente verwendet, indem es als Leitverbindung für das Medikamentendesign dient

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an den CXCR2-Rezeptor bindet und dessen Aktivierung hemmt. Dies verhindert, dass der Rezeptor mit seinen Liganden wie CXCL8 (Interleukin-8) interagiert, wodurch nachgeschaltete Signalwege blockiert werden. Die Hemmung von CXCR2 führt zu einer verringerten Chemotaxis von Neutrophilen und anderen Immunzellen, was wiederum Entzündungen und Tumorprogression verringert. Die beteiligten molekularen Ziele und Pfade umfassen die G-Protein-Signalkaskade und die Regulation der Dynamik des Aktin-Zytoskeletts .

Ähnliche Verbindungen:

Einzigartigkeit von this compound: this compound ist einzigartig in seiner hohen Affinität und Selektivität für CXCR2 im Vergleich zu anderen ähnlichen Verbindungen. Es hat in präklinischen Studien potente entzündungshemmende und krebshemmende Wirkungen gezeigt, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .

Wirkmechanismus

Target of Action

Cxcr2-IN-1 primarily targets the CXCR2 chemokine receptor , which is expressed in diverse cell types, predominantly neutrophils . This receptor plays a crucial role in innate immune responses by regulating the recruitment of neutrophils, monocytes, dendritic cells, natural killer cells, and mast cells to sites of infected and damaged and/or inflamed tissue .

Mode of Action

This compound acts as an inverse agonist for the CXCR2 receptor. It effectively inhibits angiogenesis and reduces the viability of primary cells . It also redirects M2-like macrophages without affecting M1-like macrophage polarization directed against the tumor .

Biochemical Pathways

The CXCR2 receptor may activate several signaling pathways, including Phosphoinositide 3-kinase (PI3K), Akt (Protein Kinase B), Mitogen-Activated Protein Kinase (MAPK), Small GTPases, Nuclear Factor-Kappa B (NF-κB), and cAMP/PKA Pathways . Inhibition of CXCR2 by this compound can impact these pathways, leading to changes in cellular functions such as proliferation, apoptosis, and senescence .

Result of Action

Inhibition of CXCR2 by this compound promotes apoptosis, senescence, and anti-proliferation of cells . It also impacts the activation of CD4 T lymphocytes, reducing immune-tolerant lymphocytes while increasing activated natural killer and dendritic cells . This results in a reduction of tumor-associated M2 macrophages and tumor-associated neutrophils .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other chemokines and receptors in the cellular environment can impact the effectiveness of this compound . Additionally, factors such as pH, temperature, and the presence of other drugs can also influence the stability and efficacy of this compound. More research is needed to fully understand these influences.

Biochemische Analyse

Biochemical Properties

Cxcr2-IN-1 interacts with a variety of enzymes, proteins, and other biomolecules. The most notable of these is the CXCR2 receptor. The interaction between this compound and CXCR2 plays a significant role in controlling cell adhesion, proliferation, migration, and metastasis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, inhibition of CXCR2 promotes apoptosis, senescence, epithelial-to-mesenchymal transition (EMT), and anti-proliferation of lung cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to the CXCR2 receptor, inhibiting its activity and thereby exerting its effects at the molecular level .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CXCR2-IN-1 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance the compound’s affinity and selectivity for CXCR2. Common synthetic routes involve:

Formation of the core structure: This step often involves cyclization reactions under controlled conditions.

Functional group modifications: These steps may include halogenation, alkylation, or acylation reactions to introduce specific functional groups that enhance the compound’s activity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: CXCR2-IN-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen der Verbindung verändern und möglicherweise ihre Aktivität verändern.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen in ihre entsprechenden reduzierten Formen umzuwandeln.

Substitution: Substitutionsreaktionen, wie z. B. nukleophile oder elektrophile Substitution, können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenide, Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die in this compound vorhanden sind, sowie von den verwendeten Reaktionsbedingungen. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Verbindungen hervorbringen kann .

Vergleich Mit ähnlichen Verbindungen

Danirixin: Another CXCR2 inhibitor that has been studied for its effects on neutrophil migration and activation in COPD.

Uniqueness of CXCR2-IN-1: this compound is unique in its high affinity and selectivity for CXCR2 compared to other similar compounds. It has demonstrated potent anti-inflammatory and anticancer effects in preclinical studies, making it a valuable tool for research and potential therapeutic applications .

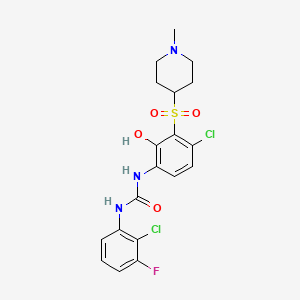

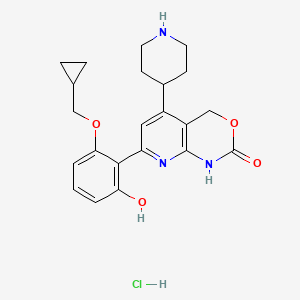

Eigenschaften

IUPAC Name |

1-(2-chloro-3-fluorophenyl)-3-[4-chloro-2-hydroxy-3-(1-methylpiperidin-4-yl)sulfonylphenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2FN3O4S/c1-25-9-7-11(8-10-25)30(28,29)18-12(20)5-6-15(17(18)26)24-19(27)23-14-4-2-3-13(22)16(14)21/h2-6,11,26H,7-10H2,1H3,(H2,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYOBCUGMDKPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

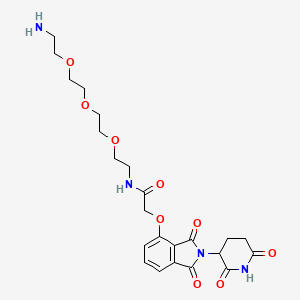

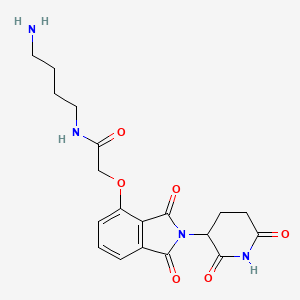

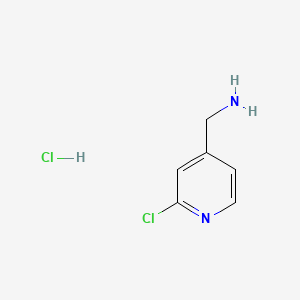

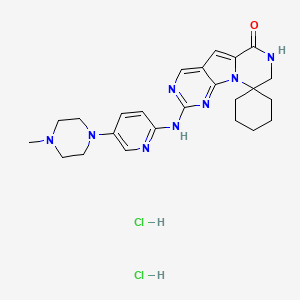

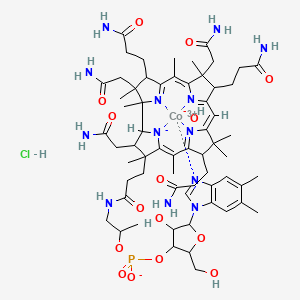

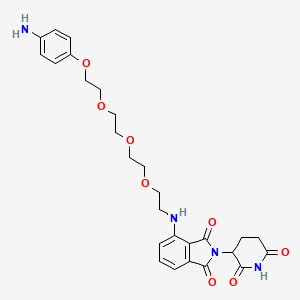

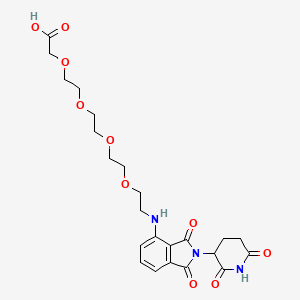

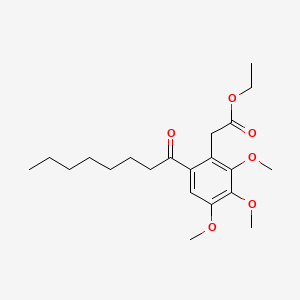

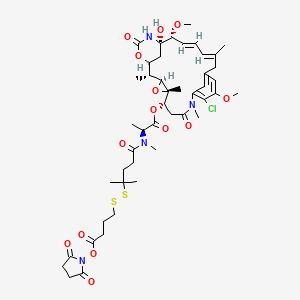

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560561.png)

![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)